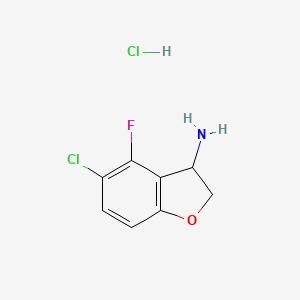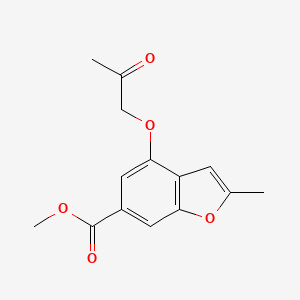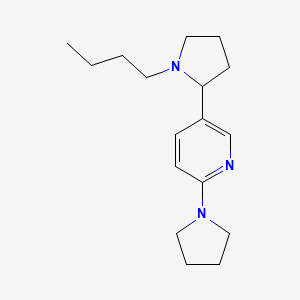
5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring both pyrrolidine and pyridine rings, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method might include:
Formation of Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Attachment of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Formation of Pyridine Ring: The pyridine ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.
Final Coupling: The final step involves coupling the pyrrolidine and pyridine rings under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully saturated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
作用機序
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the butyl group, making it less hydrophobic.
5-(1-Methylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
The presence of the butyl group in 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine might confer unique properties such as increased hydrophobicity, altered binding affinity to biological targets, and different reactivity in chemical reactions.
特性
分子式 |
C17H27N3 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
5-(1-butylpyrrolidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-2-3-10-19-13-6-7-16(19)15-8-9-17(18-14-15)20-11-4-5-12-20/h8-9,14,16H,2-7,10-13H2,1H3 |
InChIキー |
QUDITTSCFOGEQE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCC1C2=CN=C(C=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


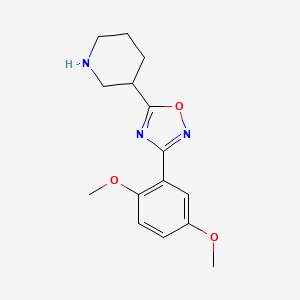
![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)




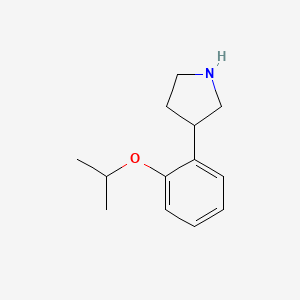
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)

![3-(Tetrahydrofuran-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11807035.png)
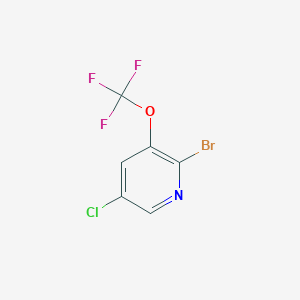
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
